molecular formula C14H23N3O2S B13904712 [2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine hydrochloride

[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine hydrochloride

Cat. No.: B13904712
M. Wt: 297.42 g/mol
InChI Key: FTJSUXPWDNHOFP-UHFFFAOYSA-N
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Description

2-(Azepan-1-ylsulfonyl)ethylamine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of azepane, sulfonyl, and pyridine moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-1-ylsulfonyl)ethylamine hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of azepane with a sulfonyl chloride to form the azepan-1-ylsulfonyl intermediate. This intermediate is then reacted with pyridin-3-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the production of 2-(Azepan-1-ylsulfonyl)ethylamine hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group, forming new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines or thiols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, 2-(Azepan-1-ylsulfonyl)ethylamine hydrochloride is studied for its potential as a biochemical probe, helping to elucidate cellular pathways and mechanisms.

Medicine: The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents targeting specific enzymes or receptors.

Industry: In the industrial sector, it is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various technologies.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-ylsulfonyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, the sulfonyl group can form covalent bonds with active site residues in enzymes, inhibiting their function.

Comparison with Similar Compounds

  • 2-(Piperidin-1-ylsulfonyl)ethylamine hydrochloride
  • 2-(Morpholin-1-ylsulfonyl)ethylamine hydrochloride

Comparison: Compared to its analogs, 2-(Azepan-1-ylsulfonyl)ethylamine hydrochloride exhibits unique reactivity due to the presence of the azepane ring. This structural feature imparts different steric and electronic properties, influencing the compound’s behavior in chemical reactions and its interaction with biological targets. The azepane ring provides a larger ring size compared to piperidine or morpholine, which can affect the compound’s binding affinity and specificity.

Properties

Molecular Formula

C14H23N3O2S

Molecular Weight

297.42 g/mol

IUPAC Name

2-(azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine

InChI

InChI=1S/C14H23N3O2S/c18-20(19,17-9-3-1-2-4-10-17)11-8-16-13-14-6-5-7-15-12-14/h5-7,12,16H,1-4,8-11,13H2

InChI Key

FTJSUXPWDNHOFP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CCNCC2=CN=CC=C2

Origin of Product

United States

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